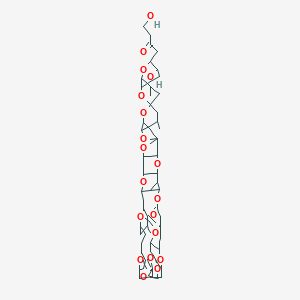
Ihb cpd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohomohalichondrin B is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
Vorbereitungsmethoden
Isohomohalichondrin B is primarily extracted from marine sponges. due to the low concentration of the compound in the sponge, large-scale production through direct extraction is not feasible . Alternative methods include:
Chemical Synthesis: This involves complex multi-step synthetic routes.
Semi-Synthesis: This method combines natural extraction with chemical modifications to enhance yield and purity.
Cell Culture: Culturing sponge cells in controlled environments to produce the compound.
Analyse Chemischer Reaktionen
Isohomohalichondrin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Isohomohalichondrin B has a wide range of scientific research applications:
Wirkmechanismus
Isohomohalichondrin B exerts its effects by inhibiting GTP binding to tubulin, preventing microtubule assembly. This leads to cell cycle perturbations, mitotic block, and apoptosis in cancer cells . The compound primarily targets the microtubule network, disrupting cell division and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Isohomohalichondrin B is similar to other polyether macrolides such as halichondrin B and homohalichondrin B. it is unique in its specific inhibition of GTP binding to tubulin and its potent anti-tumoral activity . Other similar compounds include:
Halichondrin B: Another polyether macrolide with similar anti-tumoral activity.
Homohalichondrin B: A related compound with comparable biological activity.
Ecteinascidin 743: A marine-derived compound that disorganizes the microtubule network but does not directly interact with tubulin.
Isohomohalichondrin B stands out due to its unique mechanism of action and its potential as a lead compound for developing new anti-cancer therapies.
Eigenschaften
CAS-Nummer |
157078-48-3 |
|---|---|
Molekularformel |
C61H86O19 |
Molekulargewicht |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |
InChI-Schlüssel |
WVWWZNXKZNACRW-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Kanonische SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyme |
IHB cpd isohomohalichondrin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















